1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride
Overview
Description
1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride is an organic compound with a complex structure that includes a pyrrolidine ring, a carbonyl group, and a chloride substituent
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride typically involves multiple steps. One common method includes the reaction of 3,4-dimethylbenzoyl chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The carbonyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and pyrrolidine.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and inhibition mechanisms.
Industry: It is used in the production of various chemical products, including agrochemicals and polymers.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride exerts its effects involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloride group can also participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar compounds to 1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride include:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar aromatic structure but includes a triazole ring, which imparts different chemical properties and biological activities.
1-(3,4-Dimethylphenyl)ethanone: This compound shares the 3,4-dimethylphenyl group but lacks the pyrrolidine ring and carbonyl chloride group, resulting in different reactivity and applications.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-8-3-4-11(5-9(8)2)15-7-10(13(14)17)6-12(15)16/h3-5,10H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQRJPLHIVKLPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.